

An In-depth Technical Guide to the Chemical Properties of 2-Methyldecanal

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Compound of Interest

Compound Name: 2-Methyldecanal

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Abstract

2-Methyldecanal, a branched-chain aliphatic aldehyde, is a significant component in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and synthesis methodologies. While primarily recognized for its olfactory characteristics, this document aims to consolidate the available scientific data to serve as a foundational resource for researchers and professionals in various fields, including sensory science and synthetic chemistry. This guide details experimental protocols for its synthesis and presents key data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

2-Methyldecanal is a colorless to pale yellow liquid with a characteristic aldehydic, citrus-like, and waxy odor.[1][2] Its branched structure influences its physical properties, such as boiling point and density, contributing to its volatility and reactivity.[3] It is practically insoluble in water but soluble in organic solvents like alcohol and oils.[2]

Table 1: Physical and Chemical Properties of **2-Methyldecanal**

Property	Value	Reference(s)
IUPAC Name	2-methyldecanal	
Synonyms	Aldehyde C-11 MOA, Methyl Octyl Acetaldehyde	[3][4]
CAS Number	19009-56-4	[4]
Molecular Formula	C ₁₁ H ₂₂ O	[3]
Molecular Weight	170.29 g/mol	[3]
Appearance	Colorless to light yellow clear liquid	[3]
Odor	Aldehydic, citrus-peel-like, waxy, green	[2]
Boiling Point	230 °C	[3]
Flash Point	81-97 °C	[3]
Specific Gravity	0.81100 to 0.82700 @ 25.00 °C	[1]
Refractive Index	1.42500 to 1.43500 @ 20.00 °C	[1]
Solubility	Practically insoluble in water; soluble in alcohol and oils	[2]

Spectroscopic Data

The structural elucidation of **2-Methyldecanal** is supported by various spectroscopic techniques. Below is a summary of expected spectral data.

Table 2: Spectroscopic Data for **2-Methyldecanal**

Technique	Expected Peaks / Characteristics	Reference(s)
¹ H NMR	~9.6 ppm (t, 1H, -CHO), ~2.2 ppm (m, 1H, -CH(CH ₃)CHO), ~1.2-1.6 ppm (m, 14H, -(CH ₂) ₇ -), ~1.1 ppm (d, 3H, -CH(CH ₃)CHO), ~0.9 ppm (t, 3H, -CH ₃)	[5][6][7][8]
¹³ C NMR	~205 ppm (-CHO), ~50 ppm (-CH(CH ₃)CHO), ~32 ppm (-CH ₂ -), ~29 ppm (multiple -CH ₂ -), ~27 ppm (-CH ₂ -), ~22 ppm (-CH ₂ -), ~14 ppm (-CH ₃), ~13 ppm (-CH(CH ₃)CHO)	[9][10][11][12][13]
IR Spectroscopy	~2925 cm ⁻¹ (C-H stretch, alkane), ~2855 cm ⁻¹ (C-H stretch, alkane), ~2720 cm ⁻¹ (C-H stretch, aldehyde), ~1725 cm ⁻¹ (C=O stretch, aldehyde), ~1465 cm ⁻¹ (C-H bend, alkane)	[14][15][16][17][18]
Mass Spectrometry	Molecular Ion (M ⁺) at m/z 170. Common fragments include loss of alkyl chains (e.g., m/z 57 corresponding to a C ₄ H ₉ ⁺ fragment) and McLafferty rearrangement products.	[19][20][21][22][23]

Experimental Protocols: Synthesis of 2-Methyldecanal

2-Methyldecanal can be synthesized through several methods, with the Darzens condensation and hydroformylation of 1-decene being two prominent routes.[2]

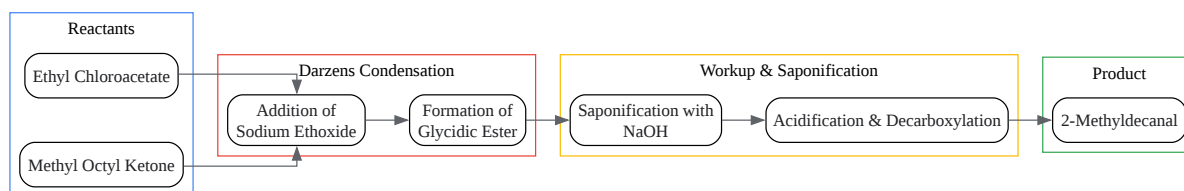
Darzens Condensation

The Darzens reaction involves the condensation of a ketone or aldehyde with an α -haloester in the presence of a base to form an α,β -epoxy ester (glycidic ester), which can then be hydrolyzed and decarboxylated to yield the target aldehyde.^{[24][25]}

Protocol: Synthesis of **2-Methyldecanal** via Darzens Condensation (Representative)

This protocol is adapted from a general procedure for the Darzens reaction.^[26]

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl octyl ketone (1.0 eq) and ethyl chloroacetate (1.2 eq) dissolved in a suitable anhydrous solvent such as toluene.
- **Base Addition:** Cool the mixture to 0-5°C using an ice bath. Slowly add a strong base, such as sodium ethoxide (1.5 eq), portion-wise or as a solution in ethanol, ensuring the temperature is maintained below 10°C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by adding cold water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.
- **Saponification:** Dissolve the crude glycidic ester in ethanol and add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to reflux for 1-2 hours until saponification is complete (monitored by TLC).
- **Decarboxylation:** Cool the reaction mixture and acidify with dilute hydrochloric acid. The resulting glycidic acid will decarboxylate upon gentle heating to yield **2-methyldecanal**.
- **Purification:** The crude **2-methyldecanal** can be purified by distillation under reduced pressure.



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Caption: Darzens Reaction Workflow for **2-Methyldecanal** Synthesis.

Hydroformylation of 1-Decene

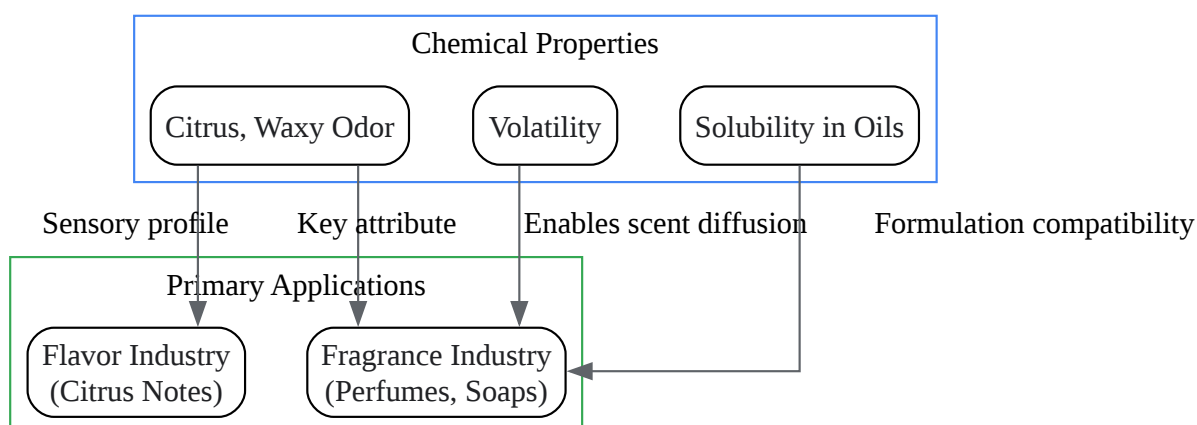
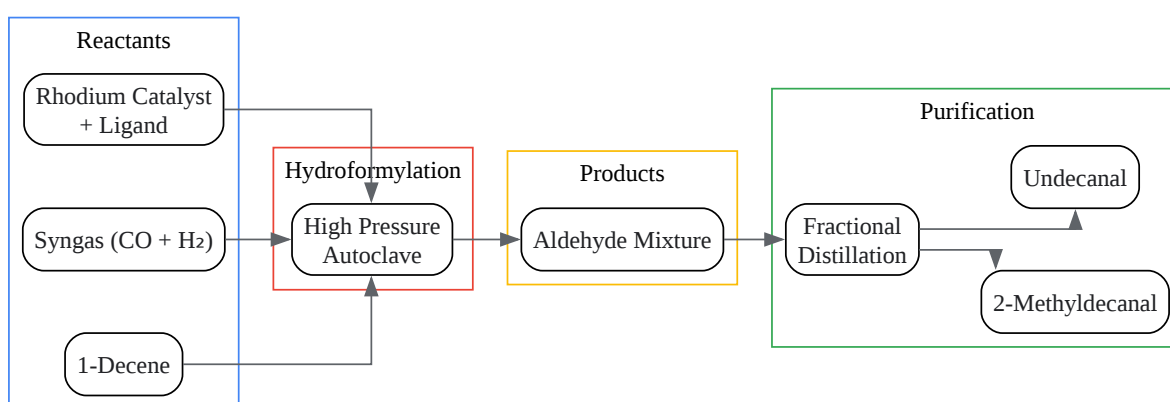
Hydroformylation (or oxo synthesis) of 1-decene with a mixture of carbon monoxide and hydrogen in the presence of a catalyst yields a mixture of aldehydes, including the linear undecanal and the branched isomer, **2-methyldecanal**.^{[27][28]} The ratio of linear to branched products can be influenced by the choice of catalyst and reaction conditions.^{[29][30][31]}

Protocol: Synthesis of **2-Methyldecanal** via Hydroformylation of 1-Decene (Representative)

This protocol is based on general procedures for the hydroformylation of long-chain olefins.^[27]

- **Catalyst Preparation:** In a glovebox or under an inert atmosphere, a rhodium precursor (e.g., $\text{Rh}(\text{acac})(\text{CO})_2$) and a suitable phosphine ligand (e.g., TPPTS for a biphasic system) are dissolved in the appropriate solvent.
- **Reaction Setup:** The catalyst solution and 1-decene are charged into a high-pressure autoclave. For an aqueous biphasic system, water is used as the solvent for the catalyst, and a phase-transfer agent like a methylated cyclodextrin may be added.
- **Reaction:** The autoclave is sealed, purged with syngas (a mixture of CO and H_2), and then pressurized to the desired pressure (e.g., 20-50 bar). The mixture is heated to the reaction temperature (e.g., 80-120°C) with vigorous stirring.

- **Monitoring:** The reaction progress is monitored by the uptake of syngas.
- **Workup and Product Separation:** After the reaction is complete, the autoclave is cooled, and the excess pressure is vented. The product mixture is collected. In a biphasic system, the organic layer containing the aldehydes is separated from the aqueous catalyst phase.
- **Purification:** **2-Methyldecanal** is separated from undecanal and other byproducts by fractional distillation.



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